molecular formula C22H16N6O6 B3839649 N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide)

N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide)

Cat. No. B3839649
M. Wt: 460.4 g/mol
InChI Key: CEGPFPOOCPIKHY-RNIAWFEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide), also known as PDMNB, is a chemical compound that has gained attention due to its potential applications in various fields of scientific research. PDMNB is a yellow crystalline solid that is synthesized through a simple and efficient method.

Scientific Research Applications

N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has also been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacteria and cancer cells. N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has also been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is its simple and efficient synthesis method. N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide). One area of research is the development of new antibiotics and antifungal agents based on the structure of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide). Another area of research is the development of new cancer therapies based on the antitumor activity of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide). Additionally, further studies are needed to fully understand the mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) and its potential applications in various fields of scientific research.
In conclusion, N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is a chemical compound that has gained attention due to its potential applications in various fields of scientific research. The synthesis method of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is simple and efficient, and it has been found to exhibit antibacterial, antifungal, and antitumor activities. Further studies are needed to fully understand the mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) and its potential applications in various fields of scientific research.

properties

IUPAC Name

3-nitro-N-[(E)-[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O6/c29-21(17-3-1-5-19(11-17)27(31)32)25-23-13-15-7-9-16(10-8-15)14-24-26-22(30)18-4-2-6-20(12-18)28(33)34/h1-14H,(H,25,29)(H,26,30)/b23-13+,24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGPFPOOCPIKHY-RNIAWFEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(3-nitrobenzohydrazide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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